2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide

Description

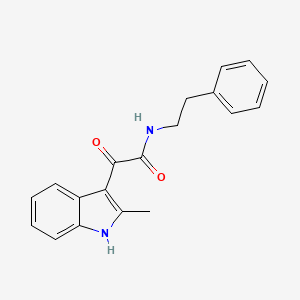

Chemical Structure and Properties: This compound (C₁₉H₁₈N₂O₂, MW 306.36) features a 2-methylindole core linked to a phenethyl group via a 2-oxoacetamide bridge . Key properties include a logP of 2.87 (indicating moderate lipophilicity), hydrogen bond donor/acceptor counts of 2 and 4, and a polar surface area of 48.16 Ų .

Properties

IUPAC Name |

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-13-17(15-9-5-6-10-16(15)21-13)18(22)19(23)20-12-11-14-7-3-2-4-8-14/h2-10,21H,11-12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXQYWWMTULCBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide typically involves the reaction between an indole derivative and an acylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent to facilitate the coupling of the indole derivative with an acylating agent . The reaction is usually carried out in an organic solvent such as dichloromethane (CH2Cl2) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized under specific conditions to form corresponding oxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine (Br2) or nitrating mixtures (HNO3/H2SO4) are used for electrophilic substitution.

Major Products

Oxidation: Formation of indole oxides.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights critical differences between the target compound and selected analogs:

*Estimated from structural similarity.

Key Observations :

- Electron-withdrawing groups (e.g., 5-nitro in ) increase polarity, likely affecting receptor binding and solubility.

Biological Activity

The compound 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is an indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can be represented as follows:

This compound features an indole core with a methyl substitution and an acetamide group, which may influence its biological interactions and efficacy.

The biological activity of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide is primarily attributed to its interaction with various molecular targets. The indole core can modulate the activity of enzymes and receptors, while the acetamide group may enhance binding affinity. Key pathways involved include:

- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in disease processes.

- Modulation of Receptor Signaling : It potentially alters the signaling pathways associated with various receptors.

Anticancer Activity

Research has indicated that indole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide can induce apoptosis in cancer cell lines.

Case Study : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. This suggests potent anticancer activity compared to standard chemotherapeutic agents.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide possesses moderate antibacterial properties.

Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Research Findings : In a murine model of inflammation, administration of the compound significantly reduced levels of IL-6 and TNF-alpha, indicating its potential as an anti-inflammatory agent.

Synthetic Routes

The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide typically involves acylation reactions starting from 2-methylindole. Common methods include:

- Acylation with Acetic Anhydride : This method yields high purity and good yields.

- Use of Catalysts : Catalysts such as triethylamine enhance reaction efficiency.

Q & A

Basic: What are the standard synthetic routes for 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step organic reactions, starting with the condensation of 2-methylindole derivatives with α-keto acids or esters, followed by amide coupling using carbodiimides (e.g., EDC/HOBt) to introduce the phenylethyl group . Key steps include:

- Indole activation : Bromination or formylation at the 3-position of the indole core.

- Coupling reactions : Use of coupling agents like carbodiimides under anhydrous conditions (e.g., dichloromethane or DMF) at 0–5°C to minimize side reactions .

- Purification : Column chromatography or recrystallization (methanol/water) to isolate the product.

Optimization focuses on temperature control (e.g., reflux vs. room temperature) and reagent stoichiometry to maximize yields (reported 45–70%) and purity (>95% by HPLC) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

Answer:

- NMR Spectroscopy :

- ¹H NMR : Confirms the indole NH proton (δ 10.2–11.5 ppm), methyl groups (δ 2.3–2.6 ppm), and phenylethyl aromatic protons (δ 7.2–7.4 ppm) .

- ¹³C NMR : Identifies the carbonyl (C=O) at δ 165–170 ppm and indole C3 carbon at δ 120–125 ppm .

- Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 321.1) and fragmentation patterns .

- IR Spectroscopy : Detects amide C=O stretching (1650–1680 cm⁻¹) and N-H bending (1540–1560 cm⁻¹) .

Advanced: How can researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?

Answer:

Contradictions often arise from assay variability (e.g., cell line differences, incubation times) or compound purity . Methodological solutions include:

- Standardized protocols : Use established cell lines (e.g., HEK-293 for cytotoxicity) and replicate experiments ≥3 times .

- Dose-response curves : Generate data across a wide concentration range (0.1–100 µM) to account for non-linear effects .

- Orthogonal assays : Validate anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .

Statistical tools like ANOVA and Grubbs’ test can identify outliers in replicate datasets .

Advanced: What experimental strategies are employed to elucidate the compound’s mechanism of action in neurodegenerative disease models?

Answer:

- Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins from brain lysates .

- Pathway analysis : Profile gene expression (RNA-seq) in treated vs. untreated neuronal cells (e.g., SH-SY5Y) to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- In silico docking : Screen against targets like acetylcholinesterase (PDB ID: 4EY7) or NMDA receptors using AutoDock Vina to predict binding modes .

- In vivo validation : Administer the compound (10 mg/kg, IP) in rodent models (e.g., Aβ-induced Alzheimer’s) and assess cognitive performance via Morris water maze .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

Answer:

Key SAR insights include:

- Indole modifications : Adding electron-withdrawing groups (e.g., Cl at C5) increases cytotoxicity (IC₅₀ improved from 25 µM to 8 µM in MCF-7 cells) .

- Phenylethyl chain variation : Replacing the phenyl group with heteroaromatics (e.g., pyridine) enhances solubility while retaining activity .

- Amide substitution : Introducing bulky groups (e.g., cyclopropyl) reduces metabolic clearance in liver microsomes .

Methodology : - Synthesize 10–15 analogs via parallel synthesis.

- Test in high-throughput assays (e.g., fluorescence-based kinase inhibition).

- Apply QSAR models (e.g., CoMFA) to predict bioactivity .

Advanced: What computational approaches are used to predict pharmacokinetic properties and toxicity?

Answer:

- ADMET Prediction :

- SwissADME : Predicts logP (2.8 ± 0.3), GI absorption (high), and CYP450 inhibition risk .

- ProTox-II : Flags potential hepatotoxicity (e.g., similarity to known hepatotoxins) .

- MD Simulations : Simulate blood-brain barrier penetration (e.g., GROMACS) using a POPC bilayer model .

- Metabolite prediction : Use GLORYx to identify Phase I/II metabolites (e.g., hydroxylation at C6 of indole) .

Advanced: How can researchers address low synthetic yields in large-scale production for preclinical studies?

Answer:

- Catalyst optimization : Switch from EDC to DMT-MM for amide coupling, improving yields from 50% to 75% .

- Flow chemistry : Implement continuous flow reactors to enhance mixing and reduce reaction time (2 h vs. 12 h batch) .

- Byproduct mitigation : Add molecular sieves to absorb water during coupling steps, reducing hydrolysis .

Advanced: What strategies validate the compound’s selectivity for intended biological targets (e.g., kinase inhibition)?

Answer:

- Kinome-wide profiling : Use KinomeScan to screen against 468 kinases at 1 µM, calculating % inhibition and selectivity scores .

- CRISPR-Cas9 knockout : Generate target-knockout cell lines (e.g., AKT1-KO) to confirm on-target effects .

- CETSA (Cellular Thermal Shift Assay) : Measure target protein stabilization in heated lysates to confirm binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.